molecular formula C10H11N3O2 B1518806 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione CAS No. 1114824-11-1

3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione

Cat. No.: B1518806
CAS No.: 1114824-11-1
M. Wt: 205.21 g/mol
InChI Key: CNAFOCDWKXNODN-UHFFFAOYSA-N
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Description

The compound “3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione” is a complex organic molecule. Based on its name, it likely contains an imidazolidine-2,4-dione group, which is a type of heterocyclic compound, and a 3-aminophenyl group, which is a type of aromatic amine .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds, such as Schiff bases, have been synthesized through condensation reactions .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like X-ray diffraction analysis and Density Functional Theory .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, Schiff bases have been synthesized from simple to complex molecules either under base or acids catalysis with or without heating .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various methods like UV-VIS spectrophotometry, IR spectroscopy, scanning electron microscopy, atomic force microscopy, and the photo-EMF method .

Scientific Research Applications

Synthesis Techniques

  • 3-Aminoimidazoline-2,4-dione derivatives, including 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione, are synthesized from a combination of α- and aza-amino acids through solution phase and soluble polymer-supported approaches. This methodology offers clean product isolation and recycling of the original matrix (Yoon et al., 1998).

Chemical Interactions and Inhibition Studies

  • Substituted 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives, related to this compound, are studied for their ability to selectively inhibit human heart chymase. These compounds interact with the hydrophobic P1 pocket and S1'-S2' subsites of chymase, suggesting their potential in medicinal chemistry (Niwata et al., 1997).

Analogues in Alkaloid Synthesis

  • 5-Amino-3-methylimidazolidine-2,4-dione, an analogue of this compound, is used in a two-step synthesis to create analogues of imidazole alkaloids naamidine A and G with a 1,3,5-triazine core. This highlights its role in creating structurally complex molecules (Witchard & Watson, 2010).

Green Chemistry Applications

  • Research includes transforming CO2 into value-added chemicals like quinazoline-2,4(1H,3H)-diones, using ionic liquids that also function as catalysts. This study demonstrates the utility of such compounds in sustainable chemistry and CO2 utilization (Lu et al., 2014).

Pharmacological Potential

  • Compounds like 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione, structurally similar to this compound, are investigated for their potential as substrate-specific ERK1/2 inhibitors, indicating their significance in pharmacological research (Li et al., 2009).

Antimicrobial Applications

  • Synthesis of novel heterocyclic compounds linked to thiazolidine-2,4-diones, including the study of their antimicrobial activities against various pathogens, underscores the potential of such compounds in developing new antimicrobial agents (Ibrahim et al., 2011).

Hypoglycemic Activity Research

  • Spiroimidazolidine-2,4-diones, with structural similarities to this compound, are studied for their hypoglycemic activity, providing insights into their potential applications in diabetes treatment (Iqbal et al., 2012).

Dual Action Antidiabetic Agents

  • Investigations into dual-action spirobicycloimidazolidine-2,4-diones for treating diabetes and diabetic complications illustrate the multifaceted potential of compounds in this chemical class (Iqbal et al., 2013).

Safety and Hazards

The safety data sheets for similar compounds indicate that they may cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

Antibody-drug conjugates (ADCs) using similar compounds as warheads are being investigated for the treatment of various cancers. The potent and specific preclinical efficacy of these ADCs supports their clinical development for treating patients with cancer .

Properties

IUPAC Name

3-(3-aminophenyl)-1-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-12-6-9(14)13(10(12)15)8-4-2-3-7(11)5-8/h2-5H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNAFOCDWKXNODN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N(C1=O)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653854
Record name 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1114824-11-1
Record name 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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